molecular formula C9H19Br2N B2444614 1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide CAS No. 2361635-26-7

1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide

Cat. No. B2444614
CAS RN: 2361635-26-7
M. Wt: 301.066
InChI Key: UECWNENNPNQZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide” is a chemical compound with the molecular formula C9H19Br2N . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Attached to this ring is a 3-bromo-2-methylpropyl group .

Scientific Research Applications

  • Synthesis of Novel Compounds : This chemical has been used in the synthesis of various novel compounds. For instance, D'hooghe et al. (2009) demonstrated its application in producing 3-[2-(bromomethyl)piperidin-1-yl]propanoates and 3-[2-(2-bromoethyl)piperidin-1-yl]propanoates. This process was a foundational step in synthesizing 2-(methoxycarbonyl)indolizidine, which was further reduced to 2-(hydroxymethyl)indolizidine (D’hooghe, Tehrani, Buyck, & Kimpe, 2009).

  • Crystallography and Structure Analysis : In the field of crystallography, this compound has been used to understand the stereochemical structure-activity relationships. For example, Ahmed et al. (1985) utilized a hydrobromide salt of a related compound for X-ray crystallography to obtain data on absolute configuration, highlighting its utility in structural analysis (Ahmed, Laws, Madani, & Casy, 1985).

  • Chemical Decomposition Studies : Ptaszyński (1994) investigated the thermal decomposition of complex salts of bismuth(III) bromide with hydrobromides of various amines, including piperidine. This research provides insight into the decomposition processes of such chemical compounds (Ptaszyński, 1994).

  • Molecular Modeling and Synthesis : Youssef et al. (2011) explored the synthesis of carbamoylpiperidine analogues and conducted molecular modeling studies. These studies are significant in understanding the structure-activity relationships of such compounds (Youssef, Al-Omar, El-Subbagh, Abou-zeid, Abdel-Galil M. Abdel-Gader, Haress, & Al-Tuwaijri, 2011).

  • Pharmacological Research : In pharmacological research, compounds like 1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide are investigated for their potential therapeutic applications. Tamiz et al. (2000) synthesized and evaluated a series of 3,4-disubstituted piperidines, derived from arecoline hydrobromide, for their ability to inhibit monoamine transporters, showcasing the compound's relevance in neuroscience research (Tamiz, Zhang, Flippen-Anderson, Zhang, Johnson, Deschaux, Tella, & Kozikowski, 2000).

properties

IUPAC Name

1-(3-bromo-2-methylpropyl)piperidine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrN.BrH/c1-9(7-10)8-11-5-3-2-4-6-11;/h9H,2-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECWNENNPNQZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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